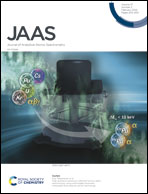On-line preconcentration of chromium(III) and speciation of chromium in waters by flame atomic absorption spectrometry
Journal of Analytical Atomic Spectrometry Pub Date: DOI: 10.1039/JA9951000241
Abstract
The chemistry of complexation has been investigated and conditions optimized for on-line preconcentration of CrIII by resins with immobilized quinolin-8-ol or iminodiacetate functional groups. When solutions were buffered to 0.1 mol l–1 acetate at pH 9, the detection limit of CrIII was 6 ng ml–1 for preconcentration on the quinolin-8-ol resin at 6 ml min–1 for 3 min. With the iminodiacetate resin (Muromac A-1), the optimum buffer conditions were 0.1 mol l–1 acetate at pH 4, which gave a CrIII detection limit of 2 ng ml–1(3 min preconcentration at 6 ml min–1). The major ions in sea-water did not interfere with preconcentration of 100 ng ml–1 CrIII by Muromac A-1. However, suppressive interferences were caused by 100 µg ml–1 of Ca2+ or Fe2+ with the quinolin-8-ol resin. Despite having similar log stability constants of complexation with either resin, the interference caused by Ca2+ was much greater than that by Mg2+. Muromac A-1 was used for preconcentration of CrIII in estuarine- and sea-waters, prior to determination by flame atomic absorption spectrometry (FAAS). By reduction of CrVI to CrIII, it was also possible to determine the total concentration of ionic Cr in the waters, which allowed calculation of the CrVI concentration by difference. The CrIII concentration in the samples from the Clyde estuary were 3–8 ng ml–1, with the CrVI concentration about 0.7 ng ml–1. Only CrIII(3 ng ml–1) was found in the sea-water samples from the Cumbrian Coast.
Recommended Literature
- [1] Silicon-based cross-coupling reaction: an environmentally benign version†
- [2] Bis(acetylacetonato)bis(pyrazolato)ruthenate(iii) as a redox-active scorpionate ligand†
- [3] A photoredox catalyzed iminyl radical-triggered C–C bond cleavage/addition/Kornblum oxidation cascade of oxime esters and styrenes: synthesis of ketonitriles†
- [4] The separation of the lanthanons (rare-earth elements)
- [5] Conformational preferences of oxy-substituents in butenolide–tetrahydropyran spiroacetals and butenolide–piperidine spiro-N,O-acetals†
- [6] Contents list
- [7] Biaryl cross-coupling reactions: convenient routes to new functionalized calix[8]arenes
- [8] Novel core/shell CoSe2@PPy nanoflowers for high-performance fiber asymmetric supercapacitors†
- [9] Determination of oxonium ion in strongly ionisable inorganic acids and determination of substituted acetic acids using flow injection and chemiluminescence detection
- [10] Correction: Particle-mesh two-dimensional pattern reverse Monte Carlo analysis on filled-gels during uniaxial expansion

Journal Name:Journal of Analytical Atomic Spectrometry
Research Products
-
CAS no.: 125978-95-2









